N1-(2,3-Diaminopropyl)propane-1,2,3-triamine N1-(2,3-Diaminopropyl)propane-1,2,3-triamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17585221
InChI: InChI=1S/C6H19N5/c7-1-5(9)3-11-4-6(10)2-8/h5-6,11H,1-4,7-10H2
SMILES:
Molecular Formula: C6H19N5
Molecular Weight: 161.25 g/mol

N1-(2,3-Diaminopropyl)propane-1,2,3-triamine

CAS No.:

Cat. No.: VC17585221

Molecular Formula: C6H19N5

Molecular Weight: 161.25 g/mol

* For research use only. Not for human or veterinary use.

N1-(2,3-Diaminopropyl)propane-1,2,3-triamine -

Specification

Molecular Formula C6H19N5
Molecular Weight 161.25 g/mol
IUPAC Name 3-N-(2,3-diaminopropyl)propane-1,2,3-triamine
Standard InChI InChI=1S/C6H19N5/c7-1-5(9)3-11-4-6(10)2-8/h5-6,11H,1-4,7-10H2
Standard InChI Key BKLGOOWBBNKITK-UHFFFAOYSA-N
Canonical SMILES C(C(CNCC(CN)N)N)N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 3-N-(2,3-diaminopropyl)propane-1,2,3-triamine, reflecting its branched amine topology . Alternative designations include:

  • DIETHYLENETRIAMINE, 2,6-BIS(AMINOMETHYL)-

  • DB-275686

  • PubChem CID 88766362 .

The compound’s synonymy underscores its relationship to ethylenetriamine derivatives, though its specific substitution pattern distinguishes it from linear polyamines.

Molecular Architecture

The molecular structure (Figure 1) consists of a central propane-1,2,3-triamine chain (H2N-CH2CH(NH2)-CH2NH2\text{H}_2\text{N-CH}_2-\text{CH(NH}_2\text{)-CH}_2-\text{NH}_2) with a 2,3-diaminopropyl group (H2N-CH2CH(NH2)-\text{H}_2\text{N-CH}_2-\text{CH(NH}_2\text{)-}) attached to the central nitrogen. This configuration creates five amine groups distributed across the molecule, enabling multidentate ligand behavior.

Table 1: Key molecular descriptors

PropertyValueSource
Molecular formulaC6H19N5\text{C}_6\text{H}_{19}\text{N}_5
Molecular weight161.25 g/mol
SMILESC(C(CNCC(CN)N)N)N
InChIKeyBKLGOOWBBNKITK-UHFFFAOYSA-N

The SMILES string encodes the branching pattern, while the InChIKey provides a unique identifier for database retrieval .

Synthesis and Production

Synthetic Pathways

  • Nucleophilic substitution: Reacting halogenated amines with ammonia or primary amines under high pressure .

  • Reductive amination: Catalytic hydrogenation of nitriles or imines in the presence of H2/Ni\text{H}_2/\text{Ni} or NaBH4\text{NaBH}_4 .

A plausible route involves stepwise alkylation of propane-1,2,3-triamine with 2,3-diaminopropyl bromide, though yield optimization would require careful stoichiometric control to prevent over-alkylation.

Purification and Characterization

Given the compound’s polarity, purification likely employs:

  • Ion-exchange chromatography to separate polyamine homologs.

  • Crystallization from polar aprotic solvents (e.g., DMF or DMSO) .

  • Mass spectrometry (ESI-MS) for molecular weight verification .

Physicochemical Properties

Thermal Stability and Phase Behavior

Polyamines with analogous structures exhibit:

  • Decomposition temperatures >200°C due to strong hydrogen bonding.

  • Hyroscopicity: High water absorption due to amine group polarity .

Table 2: Inferred physical properties

PropertyEstimated ValueBasis
Melting point80–100°C (decomp.)Analogous polyamines
Water solubility>500 g/L (20°C)Polar functional groups
Log P (octanol/water)−2.5 to −1.8Computational prediction

Reactivity Profile

The compound’s five amine groups participate in:

  • Coordination chemistry: Binding transition metals (e.g., Ni²⁺, Cu²⁺) to form stable complexes .

  • Schiff base formation: Condensation with carbonyl compounds.

  • Protonation equilibria: Sequential pKa\text{p}K_a values ranging from 6.5–10.5, typical for aliphatic amines .

Research Directions and Knowledge Gaps

Current literature lacks direct studies on N1-(2,3-diaminopropyl)propane-1,2,3-triamine, highlighting opportunities for:

  • Synthetic optimization: Developing scalable, high-yield routes.

  • Structure-activity relationships: Correlating amine spatial arrangement with biological activity.

  • Advanced characterization: Thermal analysis (TGA/DSC) and single-crystal X-ray diffraction.

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